Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate
Overview
Description
Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate is an organic compound with the molecular formula C16H14O4 and a molecular weight of 270.29 g/mol . This compound is known for its unique structure, which includes a naphthalene ring and a butenoate ester group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate typically involves the reaction of 1-formyl-2-naphthol with methyl 4-bromobutenoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 1-formyl-2-naphthol attacks the bromine atom of methyl 4-bromobutenoate, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: 4-[(1-formyl-2-naphthyl)oxy]-2-butenoic acid
Reduction: Methyl 4-[(1-hydroxy-2-naphthyl)oxy]-2-butenoate
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate is used in a variety of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The naphthalene ring can interact with hydrophobic pockets in proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(1-hydroxy-2-naphthyl)oxy]-2-butenoate
- Methyl 4-[(1-methoxy-2-naphthyl)oxy]-2-butenoate
- Methyl 4-[(1-acetyl-2-naphthyl)oxy]-2-butenoate
Uniqueness
Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl (E)-4-(1-formylnaphthalen-2-yl)oxybut-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-16(18)7-4-10-20-15-9-8-12-5-2-3-6-13(12)14(15)11-17/h2-9,11H,10H2,1H3/b7-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQGSISCSZDITA-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CCOC1=C(C2=CC=CC=C2C=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/COC1=C(C2=CC=CC=C2C=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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